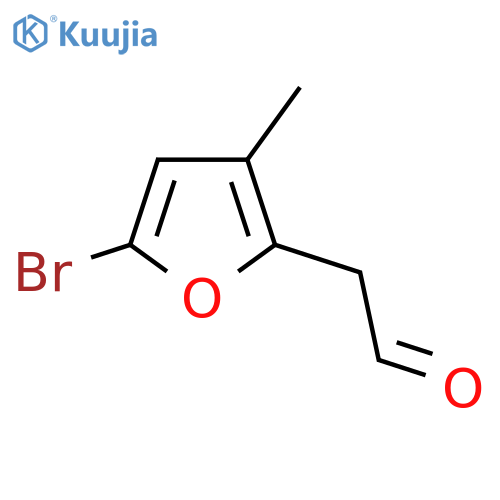Cas no 2229012-31-9 (2-(5-bromo-3-methylfuran-2-yl)acetaldehyde)

2229012-31-9 structure
商品名:2-(5-bromo-3-methylfuran-2-yl)acetaldehyde
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-3-methylfuran-2-yl)acetaldehyde
- 2229012-31-9
- EN300-1910401
-
- インチ: 1S/C7H7BrO2/c1-5-4-7(8)10-6(5)2-3-9/h3-4H,2H2,1H3
- InChIKey: LBNYWIPTUFVBCK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(CC=O)O1
計算された属性
- せいみつぶんしりょう: 201.96294g/mol
- どういたいしつりょう: 201.96294g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 30.2Ų
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910401-1.0g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1910401-0.1g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.1g |
$1585.0 | 2023-09-17 | ||
| Enamine | EN300-1910401-10.0g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 10g |
$7742.0 | 2023-06-02 | ||
| Enamine | EN300-1910401-0.5g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.5g |
$1728.0 | 2023-09-17 | ||
| Enamine | EN300-1910401-1g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 1g |
$1801.0 | 2023-09-17 | ||
| Enamine | EN300-1910401-10g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 10g |
$7742.0 | 2023-09-17 | ||
| Enamine | EN300-1910401-0.25g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.25g |
$1657.0 | 2023-09-17 | ||
| Enamine | EN300-1910401-5.0g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1910401-2.5g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 2.5g |
$3530.0 | 2023-09-17 | ||
| Enamine | EN300-1910401-0.05g |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde |
2229012-31-9 | 0.05g |
$1513.0 | 2023-09-17 |
2-(5-bromo-3-methylfuran-2-yl)acetaldehyde 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Oliver D. John Food Funct., 2020,11, 6946-6960
2229012-31-9 (2-(5-bromo-3-methylfuran-2-yl)acetaldehyde) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
